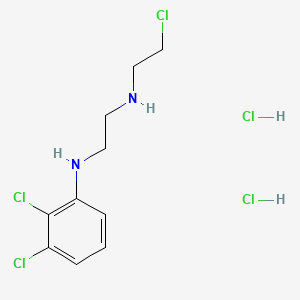![molecular formula C14H14ClCuN4S2+ B13840354 copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a copper center coordinated with a benzylsulfanyl group, a pyridinylidenehydrazinylidene moiety, and a sulfidoazanium group, along with a chloride ion. The intricate structure of this compound allows it to participate in a variety of chemical reactions and makes it a subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride typically involves the coordination of copper ions with the respective ligands under controlled conditions. One common method involves the reaction of copper salts, such as copper(II) chloride, with benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium in an organic solvent like acetonitrile. The reaction is often carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various ligands such as phosphines, amines; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper hydrides. Substitution reactions result in new copper complexes with different ligand environments .
科学研究应用
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride has a wide range of scientific research applications:
作用机制
The mechanism of action of copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride involves several pathways:
相似化合物的比较
Similar Compounds
Copper(II) sulfate: Another copper-based compound with antimicrobial properties but lacks the complex ligand environment of the target compound.
Copper(I) chloride: Used in similar catalytic applications but has different reactivity due to its oxidation state.
Benzylsulfanyl derivatives: Compounds with similar ligand structures but without the copper center, leading to different chemical properties
Uniqueness
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride is unique due to its intricate coordination environment, which imparts specific reactivity and selectivity in chemical reactions. The combination of copper with benzylsulfanyl and pyridinylidenehydrazinylidene ligands provides a versatile platform for various applications in chemistry, biology, and industry .
属性
分子式 |
C14H14ClCuN4S2+ |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride |
InChI |
InChI=1S/C14H14N4S2.ClH.Cu/c1-12(14-9-5-6-10-15-14)16-17-18(19)20-11-13-7-3-2-4-8-13;;/h2-10H,11H2,1H3;1H;/q;;+2/p-1/b16-12-,18-17?;; |
InChI 键 |
XQCBUIJTIZLQGB-WVFHXJQYSA-M |
手性 SMILES |
C/C(=N/N=[N+]([S-])SCC1=CC=CC=C1)/C2=CC=CC=N2.[Cl-].[Cu+2] |
规范 SMILES |
CC(=NN=[N+]([S-])SCC1=CC=CC=C1)C2=CC=CC=N2.[Cl-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


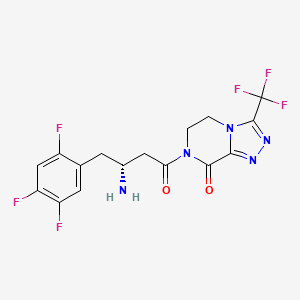
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
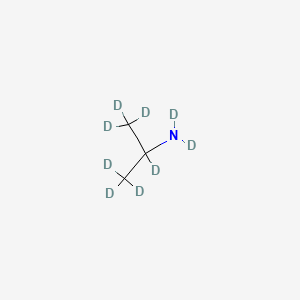
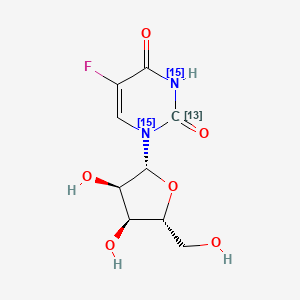

![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)

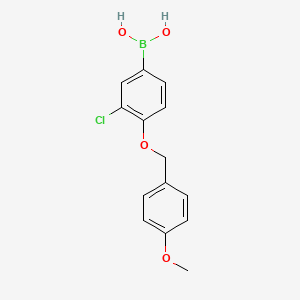
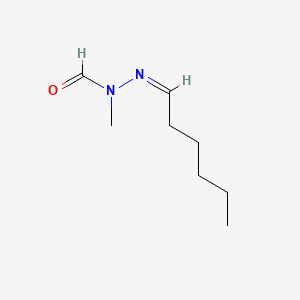
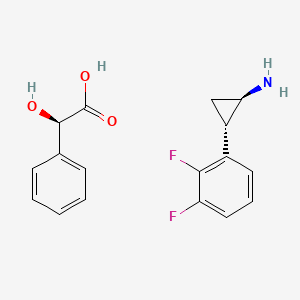
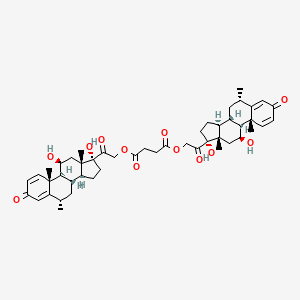
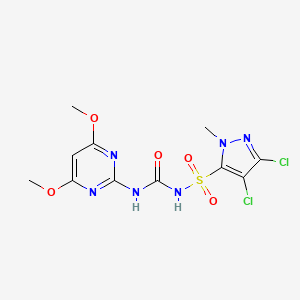
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
